REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6](O)=[CH:5][N:4]=1)#[N:2].S(Cl)([Cl:14])=O.N1C=CC=CC=1>>[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6]([Cl:14])=[CH:5][N:4]=1)#[N:2]
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Name
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|
Quantity
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7.3 g
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Type
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reactant
|
Smiles
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C(#N)C1=NC=C(N=C1C#N)O
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Name
|
|
Quantity
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70 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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4.8 g
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
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Details
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With stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was cooled to 0° to 5° C
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Type
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STIRRING
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Details
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Then, the mixture was stirred at 70° C. for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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After the reaction
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Type
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DISTILLATION
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Details
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the excess of thionyl chloride was distilled off under reduced pressure
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Type
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EXTRACTION
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Details
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the residue was extracted with 150 ml of chloroform
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Type
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WASH
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Details
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The chloroform solution was washed twice with 50 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous calcium chloride
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Type
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DISTILLATION
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Details
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the solvent was distilled off
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Type
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CUSTOM
|
Details
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to afford a red solid
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Type
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CUSTOM
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Details
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Recrystallization of the solid from benzene
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Name
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|
Type
|
product
|
Smiles
|
C(#N)C1=NC=C(N=C1C#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |